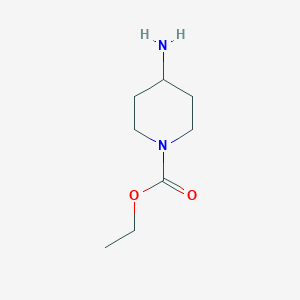

Ethyl 4-amino-1-piperidinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQQULCEHJQUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207570 | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58859-46-4 | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58859-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058859464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-aminopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINO-1-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54815SRP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Ethyl 4-amino-1-piperidinecarboxylate" CAS number 58859-46-4

An In-depth Technical Guide to Ethyl 4-amino-1-piperidinecarboxylate

CAS Number: 58859-46-4 Molecular Formula: C₈H₁₆N₂O₂ Synonyms: 4-Aminopiperidine-1-carboxylic acid ethyl ester, 1-Ethoxycarbonyl-4-piperidinamine, N-Carbethoxy-4-aminopiperidine

This document provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid under standard conditions.[1][2] Its piperidine ring, featuring both a secondary amine within a carbamate and a primary amine, makes it a valuable bifunctional molecule for constructing more complex chemical entities.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 172.23 g/mol | [1][4][5] |

| Density | 1.004 g/mL at 25 °C | [1][6] |

| Boiling Point | 256.5 ± 33.0 °C at 760 mmHg | [2] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2][6] |

| Refractive Index (n20/D) | 1.483 | [1][6] |

| Water Solubility | >500 g/L (20 ºC) | [7][8] |

| pKa (Predicted) | 10.09 ± 0.20 | [8] |

Table 2: Representative Spectroscopic Data

| Technique | Type | Expected Chemical Shift / Frequency |

| ¹H NMR | Ethyl (CH₃) | ~1.25 ppm (triplet) |

| Piperidine (axial CH₂) | ~1.40-1.55 ppm (multiplet) | |

| Primary Amine (NH₂) | ~1.50 ppm (broad singlet) | |

| Piperidine (equatorial CH₂) | ~1.80-1.95 ppm (multiplet) | |

| Piperidine (CH-N) | ~2.70-2.85 ppm (multiplet) | |

| Piperidine (CH₂-NCOO) | ~3.90-4.05 ppm (multiplet) | |

| Ethyl (CH₂) | ~4.12 ppm (quartet) | |

| ¹³C NMR | Ethyl (CH₃) | ~14.5 ppm |

| Piperidine (C3, C5) | ~33.0 ppm | |

| Piperidine (C2, C6) | ~42.0 ppm | |

| Piperidine (C4) | ~49.5 ppm | |

| Ethyl (CH₂) | ~60.5 ppm | |

| Carbonyl (C=O) | ~155.8 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3400 cm⁻¹ (two bands) |

| C-H Stretch (Aliphatic) | 2850-2980 cm⁻¹ | |

| C=O Stretch (Carbamate) | 1680-1700 cm⁻¹ | |

| N-H Bend (Amine) | 1590-1650 cm⁻¹ | |

| C-N Stretch | 1220-1260 cm⁻¹ |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound is through the reductive amination of its corresponding ketone, N-carbethoxy-4-piperidone.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol describes the conversion of N-carbethoxy-4-piperidone to this compound using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.

Materials:

-

N-carbethoxy-4-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-carbethoxy-4-piperidone (1 equivalent) in methanol.

-

Amine Source Addition: Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil via flash column chromatography (using a gradient of methanol in dichloromethane) to yield this compound as a clear, colorless to pale yellow oil.

References

- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound CAS#: 58859-46-4 [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-amino-1-piperidinecarboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1-piperidinecarboxylate is a pivotal building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Chemical Identity and Properties

IUPAC Name: ethyl 4-aminopiperidine-1-carboxylate[1]

Synonyms: 1-Carbethoxy-4-aminopiperidine, 4-Aminopiperidine-1-carboxylic acid ethyl ester, N-Carbethoxy-4-amino piperidine, Ethyl 4-aminopiperidine-1-carboxylate

CAS Number: 58859-46-4[1]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.004 g/mL at 25 °C | |

| Refractive Index | n20/D 1.483 | |

| Flash Point | 78 °C (closed cup) |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of ethyl 4-oxo-1-piperidinecarboxylate. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Materials:

-

Ethyl 4-oxo-1-piperidinecarboxylate

-

Ammonium formate or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Glacial acetic acid (optional, to catalyze imine formation)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 4-oxo-1-piperidinecarboxylate (1 equivalent) in methanol, add ammonium formate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The pH should be maintained between 6 and 7, which can be adjusted with glacial acetic acid if necessary.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of a Quinolin-2(1H)-one Derivative

This compound is a key reactant in the synthesis of various heterocyclic compounds, including quinolin-2(1H)-one derivatives, which are known for their diverse biological activities.

Materials:

-

This compound

-

2-acetylbenzoic acid or a suitable derivative

-

Polyphosphoric acid (PPA) or another suitable cyclizing agent

-

Anhydrous toluene or other high-boiling solvent

-

Dean-Stark apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent) and 2-acetylbenzoic acid (1 equivalent) in anhydrous toluene.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the initial condensation reaction.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

To the resulting residue, add polyphosphoric acid.

-

Heat the mixture with stirring at a temperature of 120-140 °C for several hours to effect cyclization. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude quinolinone derivative can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of this compound have emerged as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in the PI3K/Akt signaling pathway.[2] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. The piperidine moiety of the parent compound often serves as a scaffold to which other functional groups are attached to achieve high-affinity binding to the ATP-binding pocket of Akt.

The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival and proliferation.

Caption: The PI3K/Akt signaling pathway and the point of intervention by Akt inhibitors.

Logical Workflow for Inhibitor Development

The development of Akt inhibitors derived from this compound typically follows a structured workflow. This process begins with the versatile starting material and proceeds through chemical synthesis and biological evaluation to identify promising drug candidates.

Caption: A generalized workflow for the development of Akt inhibitors.

Conclusion

This compound stands as a cornerstone for the synthesis of complex molecular architectures with significant therapeutic potential. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The successful development of potent Akt inhibitors from this scaffold underscores its importance in the ongoing quest for novel and effective cancer therapies. This guide provides the fundamental knowledge and practical protocols to empower researchers in leveraging this key chemical entity for future drug discovery endeavors.

References

A Technical Guide to the Spectral Analysis of Ethyl 4-amino-1-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Ethyl 4-amino-1-piperidinecarboxylate, a key building block in medicinal chemistry and drug development.[1] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃).[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.95 | Multiplet | 2H | Piperidine H₂ (axial, equatorial) |

| ~2.85 | Multiplet | 2H | Piperidine H₆ (axial, equatorial) |

| ~2.70 | Multiplet | 1H | Piperidine H₄ |

| ~1.85 | Multiplet | 2H | Piperidine H₃, H₅ (equatorial) |

| ~1.50 | Broad Singlet | 2H | -NH₂ |

| ~1.40 | Multiplet | 2H | Piperidine H₃, H₅ (axial) |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

| ~155.5 | C =O (Carbamate) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~50.0 | Piperidine C ₄ |

| ~44.0 | Piperidine C ₂, C ₆ |

| ~33.0 | Piperidine C ₃, C ₅ |

| ~14.5 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained from a neat sample using a capillary cell.[3]

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch (Primary Amine) |

| 2975 - 2850 | Strong | C-H Stretch (Aliphatic) |

| 1685 | Strong | C=O Stretch (Carbamate) |

| 1590 | Medium | N-H Bend (Primary Amine) |

| 1240 | Strong | C-N Stretch (Carbamate) |

| 1100 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

The mass spectrum was obtained using gas chromatography-mass spectrometry (GC-MS).[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 172.1 | Low | [M]⁺ (Molecular Ion) |

| 155 | High | [M - NH₃]⁺ |

| 82 | Medium | [Piperidine fragment]⁺ |

| 56 | High | [C₄H₈]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Varian CFT-20.[2]

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a calibrated pulse width, an acquisition time of several seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The carbon spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation : For the "neat" analysis of a liquid sample, a drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[3]

-

Instrumentation : An FT-IR spectrometer is used for analysis. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition : The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectral range is commonly 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the analyte is injected into a gas chromatograph (GC) which separates the compound from any impurities. The outlet of the GC column is coupled to the ion source of the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum.[4] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment in a reproducible manner.[4]

-

Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral analysis.

References

Ethyl 4-amino-1-piperidinecarboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-1-piperidinecarboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical compounds. A thorough understanding of its solubility and stability is critical for its effective use in research and development, ensuring the integrity of synthetic processes and the quality of resulting molecules. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for in-house evaluation.

Solubility Profile

The solubility of this compound is a crucial parameter for its handling, formulation, and reaction chemistry. Based on available data, the compound exhibits high polarity.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Citation |

| Water | >500 g/L | 20 | [1][2][3] |

| Alcohols | Soluble | Not Specified | [1] |

| Chloroform | Slightly Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [4] |

| Methanol | Slightly Soluble | Not Specified | [4] |

Note: The term "Soluble" and "Slightly Soluble" are qualitative descriptors and experimental determination is recommended for precise applications.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, the following isothermal equilibrium method is recommended.

Objective: To determine the solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as g/L or mg/mL.

-

Stability Profile

Understanding the stability of this compound is essential for its proper storage, handling, and use in synthetic chemistry to avoid degradation and ensure the purity of downstream products.

Summary of Stability Information

The following table outlines the known stability characteristics of this compound.

| Condition | Stability Profile | Citation |

| General Stability | Stable under normal temperatures and pressures. | [5] |

| Air Sensitivity | Sensitive to air; readily absorbs carbon dioxide from the air. | [3][5][6] |

| Recommended Storage | Store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. | [2][4] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | [3][5] |

| Thermal Decomposition | Decomposition may produce nitrogen oxides, carbon monoxide, and carbon dioxide. | [5] |

| Physical Hazard | Classified as a combustible liquid. | [3] |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound. The following protocol outlines a standard approach for this compound.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Stability-indicating analytical method (e.g., a validated HPLC method capable of separating the parent compound from its degradation products).

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acidic Hydrolysis:

-

Treat the stock solution with an appropriate concentration of HCl (e.g., 0.1 N HCl).

-

Keep the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at various time points, neutralize with a base, and analyze by the stability-indicating method.

-

-

Basic Hydrolysis:

-

Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH).

-

Follow the same procedure as for acidic hydrolysis, neutralizing with an acid before analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with an appropriate concentration of H₂O₂ (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.

-

Dissolve and analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at various time points and compare with a control sample kept in the dark.

-

-

Analysis:

-

Analyze all stressed samples by the stability-indicating HPLC method.

-

Determine the percentage of degradation and identify and quantify any major degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of degradants.

-

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: A flowchart illustrating the process of forced degradation stability testing.

This technical guide provides a foundation for understanding and evaluating the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers perform their own detailed experimental evaluations to obtain precise data relevant to their specific conditions and requirements.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound 58859-46-4,Purity98%_Shanghai longhui Co,Ltd [molbase.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. N-Carbethoxy-4-piperidone | 29976-53-2 [chemicalbook.com]

- 5. frontiersin.org [frontiersin.org]

- 6. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-amino-1-piperidinecarboxylate

Introduction

Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional molecule, featuring a secondary amine within a piperidine ring and an ethyl ester functional group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents and complex molecules.[1] However, its utility in the laboratory is matched by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.

This guide provides drug development professionals, researchers, and scientists with a technical overview of the safety and handling precautions for this compound. Moving beyond a simple recitation of procedural steps, we will delve into the chemical reasoning that underpins these safety measures, ensuring a culture of informed and proactive safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a clear understanding of its inherent chemical properties and associated hazards.

Chemical and Physical Properties

A foundational understanding of the compound's physical characteristics is essential for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 58859-46-4 | [2] |

| Molecular Formula | C₈H₁₆N₂O₂ | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.004 g/mL at 25 °C | [2] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |

| Boiling Point | Not readily available | |

| Vapor Pressure | Data not readily available | |

| Solubility | Soluble in polar solvents like water and alcohols. | [5] |

GHS Classification and Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3][6] | |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[3][6] | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[6] | |

| Flammable Liquids | 4 | None | Combustible liquid.[6] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[6] |

Expert Analysis of Hazards:

-

Irritancy (Skin, Eyes, Respiratory): The primary driver of the irritant nature of this compound is the 4-amino group. Primary amines are known to be skin irritants and potential sensitizers.[7] Their basicity can disrupt the natural pH of the skin, leading to irritation. Furthermore, amines can react with proteins in tissues, triggering an inflammatory response.[8] Inhalation of vapors or aerosols can similarly irritate the mucous membranes of the respiratory tract.

-

Combustibility: With a flash point of 78°C (172.4°F), this compound is classified as a Category 4 Flammable Liquid, more commonly referred to as a combustible liquid.[2][6] This means it requires heating to a temperature at or above its flashpoint before it will ignite in the presence of an ignition source. While not as hazardous as highly flammable solvents, the risk of fire is significant, particularly when heated or used in proximity to ignition sources.

-

Oral Toxicity: The compound is classified as harmful if swallowed.[6] While specific toxicological data is limited, this classification warrants strict measures to prevent ingestion.

Section 2: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.

Ventilation

Causality: The potential for respiratory irritation from vapors necessitates the use of this compound in a well-ventilated area.

-

Standard Procedure: All handling of this compound should be conducted within a certified chemical fume hood. This is crucial to prevent the accumulation of vapors and to protect the user from inhalation exposure.

-

Rationale: A properly functioning fume hood will maintain a negative pressure, drawing vapors away from the user's breathing zone and exhausting them safely outside the laboratory.

Safe Handling Practices

-

Ignition Source Control: Given its combustible nature, all potential ignition sources must be eliminated from the work area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[9]

-

Aerosol Minimization: Avoid procedures that could generate aerosols, such as vigorous shaking or sonication of open containers. If such procedures are necessary, they must be performed in a contained system within a fume hood.

-

Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[10] Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Section 3: Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are critical for preventing direct contact with this compound.

Eye and Face Protection

-

Requirement: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety glasses is mandatory.

-

Rationale: This compound causes serious eye irritation.[3] Direct contact with the liquid or its vapor can result in significant discomfort and potential damage.

Skin Protection

-

Gloves: Not all glove materials offer the same level of protection. For amines and esters, nitrile or neoprene gloves are generally recommended over latex.[11][12]

-

Protocol: Always inspect gloves for any signs of degradation or punctures before use. For extended operations or in case of a spill, double-gloving can provide an additional layer of protection. Change gloves immediately if they become contaminated.

-

-

Lab Coat: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.

The following diagram illustrates the logical flow for selecting and using appropriate PPE.

Caption: PPE Selection and Use Workflow.

Section 4: Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous situations.

Storage Conditions

-

Container: Store in a tightly closed, properly labeled container.[13]

-

Location: Keep the container in a cool, dry, and well-ventilated area, preferably in a designated flammable liquids storage cabinet.[9][14]

-

Temperature: Store away from direct sunlight and heat sources.

-

Atmosphere: Some sources indicate that the compound is air-sensitive and should be kept under an inert atmosphere (e.g., nitrogen).

Incompatibilities

-

Oxidizing Agents: Avoid storage with strong oxidizing agents (e.g., peroxides, nitrates), as this can create a fire or explosion hazard.

-

Acids and Bases: Keep away from strong acids and bases, as these can catalyze decomposition or react exothermically.

-

Reducing Agents: Incompatible with strong reducing agents.

Section 5: Emergency Procedures

A well-defined emergency plan is essential for a timely and effective response to accidents.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The following protocol is designed for a minor spill (<100 mL) of this compound within a laboratory setting. For larger spills, evacuate the area and contact emergency personnel.

Step-by-Step Spill Cleanup Protocol:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate non-essential personnel. Ensure the fume hood is operational to maximize ventilation.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.

-

Don PPE: At a minimum, wear double nitrile gloves, safety goggles, a face shield, and a flame-resistant lab coat.

-

Contain the Spill: Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to create a dike around the spill to prevent it from spreading.

-

Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.

-

Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild soap and water solution.

-

Dispose of Materials: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the designated hazardous waste container.

-

Report the Incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Chemical Spill Response Flowchart.

Section 6: Waste Disposal

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

-

Procedure: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

-

Container: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

-

Consultation: Consult with your institution's environmental health and safety department for specific disposal guidelines. Do not pour this chemical down the drain.

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, proper engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, researchers can confidently and safely harness the synthetic potential of this compound. This guide serves as a technical framework to foster a proactive safety culture, where the "why" behind each precaution is as important as the "how."

References

- 1. isotope.com [isotope.com]

- 2. This compound | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Skin injury following contact with a complex amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 8. nj.gov [nj.gov]

- 9. safety.fsu.edu [safety.fsu.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemos.de [chemos.de]

- 12. umanitoba.ca [umanitoba.ca]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. jk-sci.com [jk-sci.com]

The Pivotal Role of Ethyl 4-amino-1-piperidinecarboxylate in Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – December 29, 2025 – Ethyl 4-amino-1-piperidinecarboxylate, a versatile piperidine derivative, has emerged as a crucial scaffold in the synthesis of a diverse range of biologically active compounds. While not possessing a direct mechanism of action in biological systems itself, this molecule serves as a fundamental building block for the development of novel therapeutics targeting a variety of diseases. This technical guide provides an in-depth analysis of its application in the synthesis of potent bioactive molecules, focusing on key examples in the fields of neurodegenerative disease and infectious diseases.

A Versatile Synthetic Intermediate

This compound is a commercially available compound valued by medicinal chemists for its dual reactive sites: a secondary amine within the piperidine ring and a primary amino group. These functional groups allow for a wide array of chemical modifications, making it an ideal starting material for the construction of complex molecular architectures with therapeutic potential. Its utility is demonstrated in the synthesis of compounds targeting neurological disorders, as well as in the development of agents for enzyme inhibition and receptor binding studies.[1]

Application in the Development of Potent Acetylcholinesterase Inhibitors

A significant application of piperidine-containing scaffolds is in the design of acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. By inhibiting AChE, these drugs increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

One of the most potent AChE inhibitors synthesized from a piperidine core is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride.[1] This compound has demonstrated exceptionally high inhibitory activity against acetylcholinesterase.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target Enzyme | IC50 Value |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM |

| IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1][2] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of these compounds on acetylcholinesterase is typically determined using a spectrophotometric method developed by Ellman.

Principle: This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE. The resulting product, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme's activity.

Procedure:

-

A solution containing a phosphate buffer (typically pH 8.0), DTNB, and the test compound at various concentrations is prepared in a 96-well plate.

-

The acetylcholinesterase enzyme is added to the wells, and the plate is pre-incubated for a defined period (e.g., 10 minutes at 25°C).

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).

-

The absorbance at 412 nm is measured at multiple time points using a microplate reader.

-

The percentage of inhibition for each concentration of the test compound is calculated by comparing the rate of reaction to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.

Mechanism of Acetylcholinesterase Inhibition.

Application in the Development of Novel Antifungal Agents

The 4-aminopiperidine scaffold, derived from precursors like this compound, has also been instrumental in the synthesis of novel antifungal agents. These compounds often target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

A series of 4-aminopiperidine derivatives have been synthesized and shown to possess significant antifungal activity against various clinically relevant fungal species. For example, compounds such as 1-benzyl-N-dodecylpiperidin-4-amine have demonstrated potent activity against Candida and Aspergillus species.[3]

Quantitative Data: Antifungal Activity

| Compound | Fungal Species | MIC (µg/mL) |

| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 4 - 16 |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | (Data not specified in abstract) |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[3] |

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

The effect of these antifungal agents on the ergosterol biosynthesis pathway can be quantified by analyzing the sterol composition of fungal cells after treatment.

Principle: Fungal cells are cultured in the presence of the test compound. The lipids, including sterols, are then extracted and saponified. The non-saponifiable lipids, which contain the sterols, are analyzed by methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates and the final product, ergosterol. A reduction in ergosterol levels and an accumulation of its precursors are indicative of inhibition of the biosynthesis pathway.

Procedure:

-

Fungal cells are grown in a suitable culture medium to the mid-logarithmic phase.

-

The cells are then incubated with various concentrations of the test compound for a specific period.

-

The cells are harvested, washed, and the total lipids are extracted.

-

The lipid extract is saponified to hydrolyze esterified sterols.

-

The non-saponifiable lipids are extracted and concentrated.

-

The sterol composition is analyzed by TLC or GC-MS.

-

The percentage of ergosterol relative to the total sterols is calculated and compared to an untreated control to determine the extent of inhibition.[4]

Signaling Pathway: Fungal Ergosterol Biosynthesis

The following diagram provides a simplified overview of the fungal ergosterol biosynthesis pathway and the points of inhibition by antifungal drugs.

Inhibition of Fungal Ergosterol Biosynthesis.

Conclusion

This compound stands as a testament to the importance of versatile chemical scaffolds in modern drug discovery. While devoid of intrinsic biological activity, its strategic use in chemical synthesis has enabled the creation of highly potent and selective molecules targeting critical biological pathways. The examples of advanced acetylcholinesterase inhibitors and novel antifungal agents highlight the significant contribution of this building block to the development of potential new medicines. Future research will undoubtedly continue to leverage the synthetic flexibility of this compound to explore new therapeutic frontiers.

References

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

The Versatile Scaffold: Ethyl 4-amino-1-piperidinecarboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-amino-1-piperidinecarboxylate, a readily available piperidine derivative, has emerged as a cornerstone building block in medicinal chemistry. Its inherent structural features—a secondary amine for substitution, a primary amine for diverse functionalization, and a protected piperidine nitrogen—offer a versatile platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. This technical guide explores the burgeoning research applications of this compound, providing a detailed overview of its use in the development of novel therapeutics for oncology, neurological disorders, and infectious diseases. We delve into the synthetic methodologies, quantitative biological data, and the underlying signaling pathways of molecules derived from this pivotal scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in chemical synthesis. This compound is a liquid at room temperature with a well-defined set of characteristics that make it a versatile reagent in a variety of reaction conditions.

| Property | Value | Reference |

| CAS Number | 58859-46-4 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.004 g/mL at 25 °C | [2] |

| Boiling Point | 118-120 °C at 5 mmHg | [3] |

| Flash Point | 78 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.483 | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [4] |

I. Anticancer Applications: Targeting Sigma-1 Receptors and Kinase Pathways

This compound has proven to be an invaluable starting material for the synthesis of potent anticancer agents, particularly those targeting the sigma-1 (σ1) receptor and various protein kinases.

A. Synthesis of σ1 Receptor Ligands with Antiproliferative Activity

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is overexpressed in numerous cancer cell types, playing a crucial role in cell survival and proliferation.[5][6] Ligands that modulate σ1 receptor activity have shown promise as anticancer therapeutics.

While a direct synthesis from this compound is not explicitly detailed in the available literature, a general and adaptable multi-step synthesis for analogous 4-(2-aminoethyl)piperidine scaffolds has been reported. This process typically involves the conjugate addition of a nucleophile to a dihydropyridin-4(1H)-one, followed by homologation and introduction of the amino moiety. A representative synthetic workflow is outlined below.

Detailed Methodology (Adapted from similar syntheses):

-

Oxidation to Dihydropyridin-4(1H)-one: To a solution of an N-protected-4-piperidone (1 eq) in DMSO, add iodoxybenzoic acid (IBX, 1.3 eq) and 4-methylmorpholine N-oxide (NMO, 3 eq). Stir the mixture at 30 °C for 72 hours in the dark. Pour the reaction mixture into a saturated NaHCO₃ solution and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the dihydropyridin-4(1H)-one.

-

Conjugate Addition: To a solution of the dihydropyridin-4(1H)-one (1 eq) in a dioxane/water mixture, add phenylboronic acid (1.5 eq) and [Rh(cod)₂]BF₄ (0.05 eq). Heat the mixture under an inert atmosphere. After cooling, the product is extracted, and the organic phase is dried and concentrated.

-

Wittig Homologation: The resulting ketone (1 eq) is dissolved in toluene, and ethyl (triphenylphosphoranylidene)acetate (1.2 eq) is added. The mixture is refluxed for 18 hours. After solvent removal, the crude product is purified by chromatography.

-

Reduction and Amination: The ester is reduced to the corresponding alcohol using LiAlH₄. The alcohol is then converted to a mesylate and subsequently displaced with an amine to introduce the desired aminoethyl side chain.

-

Deprotection and Final Modification: The N-protecting group on the piperidine ring is removed (e.g., by hydrogenolysis for a Cbz group), and the desired substituent can be introduced via reductive amination or other N-alkylation methods.

Derivatives synthesized using this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4a (a piperidine derivative) | A427 (human non-small cell lung cancer) | 17 | [7] |

| 20a (1-Methylpiperidine derivative) | DU145 (androgen-negative human prostate cancer) | 13 | [7] |

| 21a (1-Methylpiperidine derivative) | DU145 | 11 | [7] |

| 22a (1-Methylpiperidine derivative) | DU145 | 12 | [7] |

| Haloperidol (reference σ1 antagonist) | A427 | 16 | [7] |

| NE-100 (reference σ1 ligand) | DU145 | 25 | [7] |

| S1RA (reference σ1 ligand) | DU145 | 29 | [7] |

The σ1 receptor modulates a complex network of signaling pathways crucial for cancer cell survival and proliferation. Its chaperone activity at the mitochondria-associated ER membrane (MAM) is central to its function, where it regulates calcium homeostasis between the ER and mitochondria.[2] By interacting with proteins such as the IP₃ receptor, the σ1 receptor influences cellular responses to stress and apoptotic signals.[8] Furthermore, it has been shown to modulate the activity of various ion channels and interact with key signaling pathways like PI3K/Akt/mTOR.[4][6]

B. Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives as Kinase Inhibitors

Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds that have garnered significant attention for their potent antiproliferative activities, often through the inhibition of protein kinases like CK2.[9] this compound can be envisioned as a key precursor for introducing substituted piperidine moieties onto the pyrrolo[1,2-a]quinoxaline scaffold to enhance solubility, cell permeability, and target engagement.

The synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold is typically achieved through a Pictet-Spengler type reaction. The piperidine moiety derived from this compound can be introduced at various positions, often on a phenyl or benzyl substituent of the core structure.

Detailed Methodology (Illustrative):

-

Synthesis of the Pyrrolo[1,2-a]quinoxaline Core: To a solution of 2-(1H-pyrrol-1-yl)aniline (1 eq) and an appropriate aldehyde (e.g., 4-bromobenzaldehyde, 1.2 eq) in ethanol, add p-dodecylbenzenesulfonic acid (p-DBSA, 0.1 eq). Stir the mixture at room temperature for 15 minutes. The solvent is evaporated, and the residue is purified by flash chromatography to yield the 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline.

-

Introduction of the Piperidine Moiety: The 4-(4-bromophenyl)pyrrolo[1,2-a]quinoxaline can then be coupled with a derivative of this compound. For instance, the primary amine of this compound can be functionalized, and the resulting secondary amine on the piperidine ring can undergo a Buchwald-Hartwig amination with the bromo-substituted core.

Various derivatives of this class have shown potent cytotoxic effects against a panel of leukemia cell lines.

| Compound | Jurkat (IC₅₀, µM) | U266 (IC₅₀, µM) | K562 (IC₅₀, µM) | U937 (IC₅₀, µM) | HL60 (IC₅₀, µM) | Reference |

| 1a | 1.8 ± 0.2 | > 50 | 2.5 ± 0.3 | 2.5 ± 0.2 | 3.5 ± 0.4 | [10] |

| 1m | 1.0 ± 0.1 | 1.9 ± 0.2 | 1.3 ± 0.1 | 1.3 ± 0.1 | 1.5 ± 0.2 | [10] |

| 1n | 1.2 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 | [10] |

| JG1679 | 3.0 | - | > 50 | - | - | [11] |

| DYT-1 (reference) | 1.0 | - | 0.8 | - | - | [11] |

II. Neurological Applications: MCHr1 Antagonists and Alzheimer's Disease Research

The piperidine scaffold is a privileged structure in neuroscience drug discovery. This compound serves as a key starting material for compounds targeting neurological disorders, including obesity (via MCHr1 antagonism) and Alzheimer's disease.

A. Synthesis of Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

The melanin-concentrating hormone receptor 1 (MCHr1) is a G protein-coupled receptor implicated in the regulation of feeding behavior and energy homeostasis.[12] Antagonists of this receptor are being investigated as potential treatments for obesity. This compound has been utilized in the synthesis of quinolin-2(1H)-one derivatives that act as potent MCHr1 antagonists.[2]

The synthesis involves the reaction of this compound with a suitable quinolin-2(1H)-one precursor.

Detailed Methodology (Hypothetical, based on common reactions):

-

A solution of this compound (1.1 eq) and a suitable quinolin-2(1H)-one derivative bearing a leaving group (e.g., a halogen) at the desired position (1 eq) in a polar aprotic solvent (e.g., DMF) is treated with a non-nucleophilic base (e.g., DIPEA, 2 eq).

-

The reaction mixture is heated to promote the nucleophilic substitution reaction.

-

After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield the final MCHr1 antagonist.

MCHr1 couples to Gᵢ and Gq proteins.[12] Activation of the Gᵢ pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways ultimately influence ERK phosphorylation and other downstream cellular responses.[10][12]

B. Building Blocks for Alzheimer's Disease Therapeutics

The piperidine ring is a core component of donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[13] this compound provides a valuable scaffold for the synthesis of novel donepezil analogues and other multi-target-directed ligands for Alzheimer's therapy.[13][14]

The synthesis of donepezil analogues can involve the reductive amination of a substituted piperidone, a reaction for which derivatives of this compound are well-suited precursors.

Illustrative Reductive Amination Protocol:

-

Imine Formation: A solution of a 4-piperidone derivative (1 eq) and a primary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane) is stirred, often with the addition of a mild acid catalyst.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise. These mild reducing agents selectively reduce the iminium ion intermediate without affecting the ketone starting material.[5]

-

Workup and Purification: The reaction is quenched, and the product is extracted, dried, and purified by chromatography.

Novel piperidine derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease.

| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | AChE Selectivity | Reference |

| 5h | 6.83 | - | - | [14] |

| 5k | 2.13 | - | ~38-fold | [14] |

| Donepezil (reference) | - | - | - | [14] |

Conclusion

This compound is a powerful and versatile building block in contemporary drug discovery. Its utility spans multiple therapeutic areas, from oncology to neurodegenerative diseases, underscoring the importance of the piperidine scaffold in medicinal chemistry. The synthetic routes and biological data presented in this guide highlight the vast potential of this compound. As researchers continue to explore novel chemical space, the creative and strategic use of this compound will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. Further exploration into its applications in antiviral and antibacterial drug development is also a promising avenue for future research.

References

- 1. rheniumshop.co.il [rheniumshop.co.il]

- 2. The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 4-amino-1-piperidinecarboxylate: A Comprehensive Technical Guide for its Application as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1-piperidinecarboxylate is a versatile bifunctional molecule widely employed as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperidine core with a primary amine at the 4-position and an ethyl carbamate at the 1-position, offers two distinct points for chemical modification. The piperidine moiety is a prevalent scaffold in a vast number of pharmacologically active compounds, and this building block provides a convenient entry point for the introduction of this important structural motif.[3][4] This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, complete with experimental protocols and graphical representations of synthetic pathways.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 58859-46-4[1][5] |

| Molecular Formula | C₈H₁₆N₂O₂[1][6] |

| Molecular Weight | 172.22 g/mol [5][6] |

| Appearance | Colorless to slightly yellow liquid or white to off-white solid[1][3][7] |

| Boiling Point | 102 °C (pressure not specified)[3], 118-120 °C (at 5 mmHg)[8] |

| Density | 1.004 g/mL at 25 °C[5][9], 1.07 g/cm³[3] |

| Refractive Index (n20/D) | 1.483[5][9] |

| Flash Point | 78 °C (172.4 °F) - closed cup[5][9] |

| Solubility | Soluble in polar solvents such as water, alcohols, chloroform, and DMSO[1][7][8] |

| ¹H NMR | Spectra available[1][4] |

| ¹³C NMR | Spectra available[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of N-Carbethoxy-4-piperidone.[6] This reaction involves the formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by reduction to the desired primary amine.

Caption: Synthetic route to this compound.

Experimental Protocol: Reductive Amination (Representative)

The following is a representative protocol for the synthesis of this compound based on established reductive amination procedures.

Materials:

-

N-Carbethoxy-4-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Carbethoxy-4-piperidone (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications as a Synthetic Building Block

The presence of a reactive primary amine allows for a wide range of chemical transformations, making this compound a valuable intermediate in the synthesis of diverse molecular scaffolds.

N-Acylation

The primary amino group can be readily acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents to form amide derivatives.[10]

Caption: General N-acylation reaction.

Experimental Protocol: N-Acylation with an Acyl Chloride (Representative)

Materials:

-

This compound

-

Acyl chloride (e.g., Benzoyl chloride)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.2-1.5 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

N-Alkylation

The primary amine can also undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

Caption: General N-alkylation reaction.

Experimental Protocol: N-Alkylation with an Alkyl Halide (Representative)

Materials:

-

This compound

-

Alkyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Add the alkyl halide (1.1 eq) to the suspension.

-

Heat the reaction mixture to 50-80 °C and stir for 6-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Application in the Synthesis of Bioactive Molecules

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various classes of bioactive compounds, including kinase inhibitors and GPCR ligands.

Kinase Inhibitors

The 4-aminopiperidine scaffold is a common feature in many protein kinase inhibitors. This compound can be used to introduce this moiety, with the amino group often serving as an attachment point for a pharmacophore that binds to the hinge region of the kinase.

Caption: Logical workflow for kinase inhibitor synthesis.

GPCR Ligands

Derivatives of 4-aminopiperidine are also prevalent in ligands for G-protein coupled receptors (GPCRs). The piperidine ring can act as a central scaffold to orient functional groups for optimal interaction with the receptor binding pocket.

Caption: Logical workflow for GPCR ligand synthesis.

Conclusion

This compound is a commercially available and highly versatile synthetic building block with significant applications in the development of novel therapeutics. Its bifunctional nature allows for selective and sequential modifications at the 1- and 4-positions of the piperidine ring, providing a straightforward route to a wide array of complex molecular architectures. The representative protocols and synthetic schemes presented in this guide are intended to showcase its utility and inspire its broader application in research and development.

References

- 1. This compound | C8H16N2O2 | CID 100867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound(58859-46-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CAS 58859-46-4: this compound [cymitquimica.com]

- 8. This compound CAS#: 58859-46-4 [m.chemicalbook.com]

- 9. This compound 96 58859-46-4 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

The Versatility of Ethyl 4-amino-1-piperidinecarboxylate in Medicinal Chemistry: Applications and Protocols

Introduction

Ethyl 4-amino-1-piperidinecarboxylate is a highly versatile bifunctional molecule that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structure, featuring a secondary amine within a piperidine ring and a primary amino group, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries. This foundational building block is integral to the development of a wide array of therapeutic agents targeting various receptors and enzymes.[1][2] Its applications span several key areas of drug discovery, including the development of agents for neurological disorders, inflammatory diseases, and pain management.[2][3] This document provides a detailed overview of the applications of this compound in the synthesis of potent and selective modulators of the C-C chemokine receptor 8 (CCR8), dopamine D2 receptors, melanin-concentrating hormone receptor 1 (MCHr1), and the µ-opioid receptor.

Application in the Synthesis of C-C Chemokine Receptor 8 (CCR8) Antagonists

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key suppressors of anti-tumor immunity.[4][5] This makes CCR8 an attractive target for cancer immunotherapy. Antagonists of CCR8 can inhibit the recruitment and function of Tregs within the tumor microenvironment, thereby enhancing the body's natural anti-cancer immune response.[4][5] this compound serves as a crucial starting material for the synthesis of potent naphthalene-sulfonamide based CCR8 antagonists.

Signaling Pathway of CCR8

Upon binding its endogenous ligand CCL1, CCR8, a Gαi-coupled receptor, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway, along with the activation of other downstream effectors like phospholipase C (PLC) and the MAPK pathway, promotes the migration and survival of regulatory T cells.[5] CCR8 antagonists block the initial binding of CCL1, thereby inhibiting this immunosuppressive signaling.